Lipophilicity (XLogP3) Comparison: Target vs. Unsubstituted Cycloheptane Ester vs. Six‑Membered Ring Analog
The target compound exhibits a computed XLogP3‑AA value of 3.1, which is 0.97 log units higher than that of methyl cycloheptanecarboxylate (LogP 2.13) and 0.5 log units higher than that of methyl 1‑methylcyclohexane‑1‑carboxylate (XLogP3 2.6) [1][2]. This increase reflects the additional methyl substituent on the cycloheptane ring and translates to an approximately 9‑fold greater predicted partitioning into lipid phases relative to the unsubstituted cycloheptane ester.
| Evidence Dimension | Partition coefficient (LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.1 |
| Comparator Or Baseline | Methyl cycloheptanecarboxylate: LogP 2.13; Methyl 1-methylcyclohexane-1-carboxylate: XLogP3-AA = 2.6 |
| Quantified Difference | +0.97 log units vs. methyl cycloheptanecarboxylate; +0.5 log units vs. methyl 1-methylcyclohexane-1-carboxylate |
| Conditions | Computed values from PubChem XLogP3 3.0 algorithm and ChemSrc LogP prediction |
Why This Matters
Higher lipophilicity directly influences membrane permeability prediction, making this compound a better candidate for CNS-targeted or intracellular target programs where passive diffusion is required.
- [1] PubChem CID 550304, XLogP3-AA = 3.1, https://pubchem.ncbi.nlm.nih.gov/compound/550304 View Source
- [2] PubChem CID 524785, Methyl 1-methylcyclohexane-1-carboxylate, XLogP3-AA = 2.6, https://pubchem.ncbi.nlm.nih.gov/compound/825-04-7 View Source
